Thiogeraniol is an acyclic monoterpenoid, specifically a sulfur-containing derivative of geraniol. Key identifiers and properties are summarized below.
Table 1: Basic Chemical Identifiers for this compound [1] [2] [3]
| Property | Value |
|---|---|
| HMDB ID | HMDB0036106 |
| CAS Registry Number | 39067-80-6 |
| Chemical Formula | C₁₀H₁₈S |
| Average Molecular Weight | 170.32 g/mol |
| IUPAC Name | (2E)-3,7-dimethylocta-2,6-diene-1-thiol |
| Common Synonyms | Geranyl mercaptan; (E)-3,7-Dimethyl-2,6-octadien-1-thiol; FEMA 3472 |
Table 2: Predicted Physicochemical and ADME Properties [1] [2] [4]
| Property | Value / Prediction |
|---|---|
| Physical State | Yellow to orange clear liquid (estimated) |
| Boiling Point | 58.0 °C at 0.35 mm Hg |
| Water Solubility | 4.18 mg/L at 25 °C (estimated) |
| LogP | 3.90 (XlogP3-AA, estimated) |
| Oral Bioavailability (OB) | 23.93% (Predicted via TCMSP) |
| Blood-Brain Barrier (BBB) Penetration | Yes (Predicted via TCMSP) |
Computational Absorption, Distribution, Metabolism, and Excretion (ADME) assessment suggests this compound has good druggability. The predicted oral bioavailability of 23.93% and ability to cross the blood-brain barrier indicate potential for central nervous system activity [4].
This compound is predicted to exert multi-target pharmacological effects. Gene ontology and pathway analyses reveal associations with cancer, inflammatory immunoreactions, and other physiological processes [4].
Table 3: Selected High-Value Putative Protein Targets of this compound [4]
| Gene Symbol | Protein Name | Functional Class |
|---|---|---|
| ESR1 | Estrogen receptor 1 | Nuclear Receptor |
| TP53 | Cellular tumor antigen p53 | Tumor Suppressor |
| NFKB1 | Nuclear factor kappa B subunit 1 | Transcription Factor (Inflammation) |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 (COX-2) | Enzyme (Inflammation) |
| CASP3 | Caspase-3 | Apoptosis Executioner |
| IL7R | Interleukin-7 receptor subunit alpha | Cytokine Receptor |
| HRAS | GTPase HRas | Oncogene |
| ACHE | Acetylcholinesterase | Enzyme (Neurotransmission) |
The following diagram illustrates the core network of interactions between this compound and its key predicted targets, providing a visual hypothesis of its polypharmacology.
This compound interacts with a network of protein targets, influencing key cellular processes. Analysis of the 38 putative targets shows significant enrichment in functions like transcription factor binding, enzyme binding, and apoptosis regulation, located in organelles such as the nucleus and mitochondrion [4]. KEGG pathway analysis further links these targets to critical pathways including pathways in cancer, MAPK signaling pathway, and apoptosis [4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technology for detecting and quantifying small molecules like this compound in complex biological matrices due to its high specificity and sensitivity [5].
Sample Preparation Workflow
A generalized sample preparation workflow for LC-MS/MS analysis of this compound from biological samples involves several key steps [6]:
Generalized LC-MS sample preparation workflow for complex biological matrices.
LC-MS/MS Method Validation Parameters For clinical or bioanalytical application, any LC-MS/MS method must be rigorously validated [5].
Table 4: Key LC-MS/MS Method Validation Parameters [5]
| Validation Parameter | Experimental Consideration for this compound |
|---|---|
| Accuracy and Precision | A 20-day evaluation period is recommended over shorter studies to better define measurement uncertainty and identify protocol failure points. |
| Dilutional Integrity | Assess by diluting a sample with known concentration within the analytical measurement range (AMR) and re-assaying. Recovery should be 85-115%. |
| Limit of Quantification (LLOQ) | The lowest calibrator standard with defined imprecision (typically <20% CV). It is practical to include an LLOQ sample in every batch sequence. |
| Stability | Evaluate analyte stability in the matrix under various conditions (e.g., benchtop, autosampler, freeze-thaw cycles). |
Protocol 1: In-silico Target Identification and Network Pharmacology Analysis This protocol helps systematically predict the mechanism of action [4].
Protocol 2: Synthesis of Monoterpene Thiols via Ene Reaction This method provides stereo- and regioselective synthesis of allylic thiols [7].
For researchers, the synthesis and functionalization of thiogeraniol are key areas of interest, particularly for developing new antimicrobial agents.
Synthetic Methods: Monoterpene thiols like this compound can be synthesized through several routes [1]. A common method involves the electrophilic addition of hydrogen sulfide (H₂S) to acyclic terpenes like geraniol or its derivatives. This reaction often requires Lewis acid catalysts (e.g., EtAlCl₂) but can suffer from low regioselectivity and side reactions such as rearrangements and cyclizations [1]. More modern and selective methods include the ene reaction of monoterpenes with N-sulfinylbenzenesulfonamide [1].
Antimicrobial Activity: Thio-modified monoterpenoids are investigated as potential antimicrobials against multidrug-resistant pathogens [1]. Introducing sulfur functional groups into terpene structures often enhances their antibacterial and antifungal activity compared to the original terpenes. These compounds may act by disrupting microbial cell membranes or inhibiting respiration and other energy-dependent processes [1]. This compound can serve as a precursor or building block for synthesizing diverse bioactive derivatives, such as disulfides, thiosulfonates, and sulfenimines [1].
Accurate analysis of thiols like this compound in complex mixtures requires robust methodologies. The following workflow outlines a general approach for its characterization.
Different analytical techniques offer distinct advantages and limitations for thiol analysis [2]:
| Technique | Key Principle | Benefits | Limitations |
|---|---|---|---|
| Spectrophotometry | Measures light absorption/emission of derivatized thiols. | Simple, cost-effective. | Often lacks specificity; can be interfered with by other compounds. |
| Chromatography (GC, HPLC) | Separates components in a mixture before detection. | Excellent separation capabilities. | Can require longer analysis times and sample derivatization. |
| Mass Spectrometry (MS) | Identifies compounds based on mass-to-charge ratio. | High sensitivity and selectivity. | Requires sophisticated, expensive instrumentation. |
| Electrochemical Methods | Measures current from redox reactions of thiol groups. | Enables real-time monitoring. | Can suffer from interference and electrode fouling. |
| Property | Description |
|---|---|
| IUPAC Name | (E)-3,7-dimethyl-2,6-octadien-1-thiol [1] |
| CAS Number | 39067-80-6 [1] |
| Molecular Formula | C₁₀H₁₈S [1] |
| Molecular Weight | 170.318 g/mol [1] |
| Primary Use | Synthetic flavor and fragrance agent [2] [3] |
| FEMA Number | 3472 (as a flavoring substance) [1] |
| Regulatory Status (FDA) | No longer provided for use as a synthetic flavoring substance [1] |
The search for potent thiols in natural sources is analytically challenging due to their extremely low concentrations and high reactivity [4]. The following diagram illustrates a general workflow for the analysis of volatile thiols in complex matrices like plants.
Experimental workflow for volatile thiol analysis.
Key methodological considerations from the research include:
While this compound itself is synthetic, other monoterpene thiols are well-documented as impactful natural flavor constituents [2] [3]. Research into these compounds is driven by their dual role in flavor and potential biological activities.
To advance our understanding of this compound's potential natural occurrence, you could focus on:
This compound, also known as (E)-3,7-dimethyl-2,6-octadien-1-thiol or geranyl mercaptan, is a powerful flavor and fragrance agent [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | (E)-3,7-dimethyl-2,6-octadien-1-thiol [1] |
| CAS Registry Number | 39067-80-6 [1] |
| Molecular Formula | C₁₀H₁₈S [1] |
| Molecular Weight | 170.318 g/mol [1] |
| FEMA Number | 3472 [1] |
| Class | Acyclic monoterpene thiol [3] |
This compound possesses an extremely powerful and distinctive aroma, characterized by a complex blend of green, citrus, and sulfurous notes [2].
| Characteristic | Description |
|---|---|
| Primary Odor | Extremely powerful grapefruit/cassis-green [2] |
| Secondary Nuances | Tropical sulfur nuance [2] |
| Potency | Extremely powerful; trace dosing is recommended [2] |
| Flavor Role | Used as a flavoring agent in food and perfume industries [3] |
This compound can be synthesized from geraniol, and one common method involves a multi-step process through a geranyl halide intermediate [4].
Synthesis of this compound from geraniol [4].
Step 1: Preparation of Geranyl Chloride
Step 2: Reaction with Thiourea to Form an Isothiouronium Salt
Step 3: Alkaline Hydrolysis to this compound
This compound is part of the monoterpene thiol family, which is prized in the flavor and fragrance industry for their ability to impart the characteristic smells of citrus fruits, grape must, wine, black currants, and guava [3]. Beyond their organoleptic uses, synthetic monoterpene thiols have applications in asymmetric synthesis as chiral auxiliaries, ligands for catalysis, and as monomers for producing green polymers [3].
This compound is approved as a flavoring agent (FEMA 3472), but it is important to note that the FDA no longer provides for the use of this synthetic flavoring substance [1]. Always consult current regulatory guidelines for the latest status in your region.
Thiogeraniol, also known as Geranyl mercaptan, is a sulfur-containing compound used in flavors and fragrances [1].
The table below summarizes its key identifiers and available basic information:
| Property | Description |
|---|---|
| IUPAC Name | (E)-3,7-dimethyl-2,6-octadien-1-thiol [1] |
| CAS Registry Number | 39067-80-6 [1] |
| Molecular Formula | C₁₀H₁₈S [1] |
| Molecular Weight | 170.318 g/mol [1] |
| Physical Form | Yellow to orange clear liquid [1] [2] |
| XlogP3-AA (Estimated) | 3.90 [1] |
For accurate measurement of logP/logD and solubility, here are detailed methodologies from recent scientific literature.
Lipophilicity is a crucial parameter in drug discovery, influencing a compound's absorption and permeability [3] [4]. The following methods are considered standards.
Shake-Flask Method (Gold Standard) This method involves dissolving the compound in a system of two immiscible solvents, typically n-octanol and water or a buffer at a specific pH (e.g., 7.4 for logD). The concentration of the compound in each phase is measured after vigorous shaking and phase separation, and the logP or logD is calculated from the ratio [4].
Reversed-Phase Thin-Layer Chromatography (RP-TLC) This chromatographic technique is a rapid and inexpensive alternative for lipophilicity estimation [3].
The following diagram illustrates the core workflow for determining lipophilicity using the RP-TLC method:
For poorly water-soluble compounds, formulation strategies are often required to enhance solubility and bioavailability [5] [6].
Kinetic Solubility Assay This is a high-throughput method used in early drug discovery. A dimethyl sulfoxide (DMSO) stock solution of the compound is added to a aqueous buffer (e.g., phosphate-buffered saline). The solution is incubated, and any precipitated material is separated by filtration or centrifugation. The concentration of the compound remaining in the supernatant is quantified using a UV-plate reader or HPLC, providing the kinetic solubility value [6].
Equilibrium Solubility (Shake-Flask) Method This is the definitive method for determining solubility and is used for more advanced development stages. An excess of the solid compound is added to a relevant aqueous medium and shaken for a prolonged period (typically 24-72 hours) to reach equilibrium. The solution is then filtered, and the supernatant is analyzed to determine the concentration of the dissolved compound. The pH of the medium should be controlled and reported [6].
If this compound exhibits poor aqueous solubility, the following formulation strategies, demonstrated with other compounds like Cannabidiol (CBD), can be employed [5]:
The publicly available scientific data on this compound's physicochemical properties is limited. To obtain the specific logP and solubility data required for your research, I suggest the following:
Geranyl mercaptan, also known as thiogeraniol, is the sulfur-containing analog of geraniol. Its core structure and properties are summarized in the table below.
| Property Category | Details |
|---|---|
| IUPAC Name | (2E)-3,7-Dimethyl-2,6-octadiene-1-thiol [1] |
| Other Identifiers | This compound; 2,6-octadiene-1-thiol, 3,7-dimethyl- [2] [1] |
| CAS Number | 38237-00-2 [2] |
| Molecular Formula | C10H18S [2] |
| Molecular Weight | 170.31 g/mol [2] [1] |
| Chemical Structure | An acyclic isoprenoid chain featuring a thiol (-SH) functional group at the C1 position and a trans-configured (E) double bond between C2 and C3. [2] [1] |
| Estimated logP (o/w) | 4.62 [2] |
| Water Solubility | 4.179 mg/L @ 25 °C (est) [2] |
| Boiling Point | 244 - 245 °C @ 760 mmHg (est) [2] |
The most well-documented structure-activity relationship for geranyl mercaptan and related compounds is in the field of flavor and fragrance. Replacing oxygen with sulfur in fragrance molecules often dramatically alters their olfactory properties.
No direct pharmacological or toxicity data for geranyl mercaptan was found in the search results. However, its potential biological interactions can be inferred from the general toxicity of mercaptans and the bioactivity of its structural analog, geraniol.
The following diagram illustrates the potential mechanisms of action for geranyl mercaptan, inferred from general mercaptan toxicity and the bioactivity of geraniol.
> Potential mechanisms of action for Geranyl Mercaptan, combining known mercaptan toxicity and inferred activities from its analog, geraniol. Solid lines indicate mechanisms supported by general mercaptan data; dashed lines indicate predictions based on geraniol.
For researchers handling this compound, here are key experimental considerations based on the available data.
For a quick overview, the table below summarizes the key reagents and conditions for both synthesis steps.
Table 1: Reagents and Conditions for the Halogenation Step (Synthesis of Geranyl Chloride)
| Component | Role | Quantity (for 0.1 mol Geraniol) | Notes |
|---|---|---|---|
| Geraniol | Raw Material | 15.4 g | - |
| Triphenylphosphine | Halogenation Reagent | 28.8 g (0.11 mol) | 1.1 eq. |
| Carbon Tetrachloride (CCl₄) | Halogenation Reagent & Solvent | 150 mL | - |
| n-Hexane | Precipitation Solvent | 300 mL | To precipitate triphenylphosphine oxide |
| Reaction Temperature | - | 5-10°C | - |
| Reaction Time | - | 2 hours | - |
Table 2: Reagents and Conditions for the Sulfur Transfer Step (Synthesis of Thiogeraniol)
| Component | Role | Quantity (for 0.1 mol Geranyl Chloride) | Notes |
|---|---|---|---|
| Geranyl Chloride | Intermediate | From previous step | - |
| Thiourea | Sulfur Transfer Reagent | 7.6 g (0.1 mol) | - |
| Ethanol (95%) | Solvent | 100 mL | - |
| Sodium Hydroxide (NaOH) | Alkali for Hydrolysis | 8 g (0.2 mol) in 50 mL water | - |
| Reaction Temperature | - | Reflux | - |
| Reaction Time | - | 3 hours | - |
| Reported Yield | - | Up to 90% (over two steps) | - |
Here is a step-by-step protocol for the preparation of this compound, adapted from the patent [1].
The following diagram visualizes the two-step chemical synthesis pathway from geraniol to this compound.
Thiogeraniol, also known as (2E)-3,7-dimethylocta-2,6-dien-1-thiol, is a sulfur-containing monoterpene of significant interest in the flavor and fragrance industry due to its unique organoleptic properties [1]. It also serves as a versatile intermediate in asymmetric synthesis and for the development of compounds with antimicrobial activity [2] [3]. This protocol details a two-step synthesis from the renewable starting material, geraniol, providing a practical route for researchers.
The synthesis involves a two-step nucleophilic substitution process [4] [5]:
This method offers advantages over alternative routes, such as the direct, non-selective addition of H₂S to alkenes, which often proceeds with low yield and regioselectivity [2] [3].
The following diagram illustrates the two-step synthetic pathway from geraniol to this compound:
Step 1: Synthesis of Geranyl Chloride from Geraniol [4] [5]
Step 2: Synthesis of this compound from Geranyl Chloride [4] [5]
The table below summarizes the key reagents and conditions for the synthesis as described in the available literature [4] [5]. Note that specific isolated yields are not provided in the searched patents.
| Step | Reactants & Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| 1. Halogenation | Geraniol, PPh₃, CCl₄ | n-Hexane | Reflux, 2-3 hours | Geranyl Chloride |
| 2. Thiolation | Geranyl Chloride, Thiourea | 95% Ethanol | Reflux, 3-4 hours | This compound |
Safety Notes:
The identity and purity of the final product can be confirmed by several methods:
The searched patents provide a foundational synthetic procedure, but they lack specific quantitative yield data and modern analytical characterization details. To fully optimize and document this protocol, you may need to investigate the following:
Thiogeraniol is a sulfur-containing derivative of geraniol, a common acyclic monoterpene. The synthesis of such monoterpene thiols typically involves creating a carbon-sulfur bond from a terpene precursor [1] [2]. The table below summarizes the key methods identified for synthesizing monoterpene thiols.
| Method | Key Reagents | Precursor | Key Characteristics |
|---|---|---|---|
| Nucleophilic Substitution [1] [2] | Thiols (H₂S), Thioacetic Acid | Terpene alkenes (e.g., limonene, pinene) | Can be non-selective; may involve rearrangement of the terpene skeleton [1]. |
| Ene Reaction [1] [2] | N-sulfinylbenzenesulfonamide | Terpene alkenes (e.g., α-pinene, 3-carene) | Highly stereo- and regioselective; produces allylic thiols with migrated double bond [1]. |
| Thia-Michael Addition [1] [2] | Thioacids (e.g., thioacetic acid) | α,β-Unsaturated terpene aldehydes (e.g., myrtenal) | High selectivity and yield; thioester intermediate is easily reduced to thiol [1]. |
| Phosphine-Mediated Thiol-Ene [3] [4] | Water-soluble phosphines (e.g., TCEP), thiols | Protein disulfides | "Click" chemistry; often used for bioconjugation; phosphine reduces disulfide for subsequent reaction [3]. |
The following workflow illustrates a potential integrated path to this compound, combining the role of thiourea in creating a sulfur source and phosphine in a thiol-ene "click" reaction.
Based on the identified methods, here is a detailed protocol for the preparation of this compound, synthesizing information from the search results.
1. Synthesis of Geranyl Isothiocyanate
2. Phosphine-Mediated Thiol-Ene Reaction
To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended, based on techniques used for similar thiol compounds [7] [8].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Sample Derivatization (Optional)
Successful preparation of this compound opens avenues for several research applications, particularly given the reported biological activities of thiourea and monoterpene derivatives [5] [1].
Perfume encapsulation in core-shell microcapsules is a key technology for enhancing the stability, longevity, and performance of fragrances in consumer products like detergents and personal care items [1]. The primary challenge is controlling the leakage of perfume ingredients from the capsules, especially when they are stored in aqueous media containing surfactants [1].
Traditional selection focused on the clogP value (a measure of hydrophobicity). However, recent advancements identify RECON_VOLTAE as a more critical and predictive parameter for controlling shell permeability and diffusion rates [1].
Table 1: Key Physico-chemical Parameters for Perfume Ingredient Selection
| Parameter | Description | Traditional Guideline (clogP) | Advanced Guideline (RECON_VOLTAE) |
|---|---|---|---|
| clogP | Partition coefficient; measures hydrophobicity [1]. | ≥ 3.3, preferably ≥ 4.0 [1] | - |
| RECON_VOLTAE | Electron density topography of a molecule; reflects its molecular volume and interaction potential [1]. | - | > 1200 Bohr³ > 1540 Bohr³ (for harsh media) > 1750 Bohr³ (for optimal performance) [1] |
For a composition to be resistant to leakage, it is recommended that:
This protocol outlines the steps for creating microcapsules with low shell permeability, based on the RECON_VOLTAE selection criteria [1].
Ingredient Selection and Calculation
Microcapsule Formation via Complex Coacervation
Shell Cross-linking and Hardening
Suspension in Final Product
This methodology assesses the performance of the encapsulated perfume under conditions that simulate storage.
Sample Preparation
Incubation and Sampling
Analysis via Gas Chromatography (GC)
Data Calculation
The following diagram illustrates the lifecycle and testing protocol for an encapsulated perfume composition.
Diagram 1: The workflow for developing and testing a leakage-resistant encapsulated perfume, from ingredient selection to performance validation.
This diagram provides a conceptual view of a core-shell microcapsule and the mechanism of leakage.
Diagram 2: A conceptual model of a microcapsule showing the perfume core, polymer shell, and the undesired leakage of ingredients into the surrounding media.
Abstract: This document provides a detailed protocol for the sensitive and selective quantification of thiogeraniol (CAS 39067-80-6) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a sulfur-containing flavor and fragrance molecule with the chemical formula C₁₀H₁₈S [1], presents analytical challenges due to the reactivity of its thiol group and the complexity of its sample matrices. This protocol leverages pre-column derivatization to stabilize the thiol and enhance detection sensitivity, followed by analysis using a Multiple Reaction Monitoring (MRM) method for robust quantification [2] [3].
The accurate quantification of this compound is essential for quality control in flavor and fragrance development, stability studies, and metabolic research. The core challenge lies in the high reactivity of the thiol (-SH) group, which is prone to oxidation, leading to disulfide bond formation and inaccurate measurements [4].
This method addresses the challenge through a two-step process:
The following diagram illustrates the complete analytical workflow:
2.1. Materials and Reagents
2.2. Step-by-Step Procedure
Step 1: Sample Preparation
Step 2: Thiol Derivatization
Step 3: Sample Clean-up and Concentration
Step 4: HPLC-MS/MS Analysis
Table 1: Example MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) | Use |
|---|---|---|---|---|---|
| This compound-NEM Adduct | 322.2 | 171.1* | 15 | 100 | Quantifier |
| 322.2 | 139.0 | 25 | 100 | Qualifier | |
| Internal Standard Adduct | e.g., 325.2 | e.g., 174.1 | 15 | 100 | Quantifier |
\Indicates the most abundant and specific fragment ion used for quantification.*
For a method to be considered reliable, it should be validated according to standard guidelines. Key parameters to assess are summarized below.
Table 2: Key Validation Parameters for the this compound Assay
| Parameter | Target | Experimental Procedure |
|---|---|---|
| Linearity & Range | R² > 0.99 | Analyze a series of standard solutions at different concentrations. |
| Limit of Detection (LOD) | As low as practicable | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | As low as practicable | Signal-to-noise ratio of 10:1, with precision <20% RSD. |
| Accuracy | 80-125% recovery | Analyze samples spiked with known amounts of analyte. |
| Precision (Repeatability) | <10% RSD [3] | Analyze multiple replicates of the same sample. |
| Matrix Effects | Minimal suppression/enhancement | Compare the response of standards in solvent vs. spiked matrix. |
Quantification: Quantification is performed by constructing a calibration curve of the peak area ratio (this compound / Internal Standard) versus the concentration of this compound standards. The concentration of this compound in unknown samples is then calculated by interpolating their peak area ratio from this curve.
This application note details a robust methodology for the separation, identification, and quantification of thiogeraniol, a sulfur-containing derivative of the terpene geraniol. The protocol is designed for researchers analyzing complex matrices, such as pharmaceuticals or fragrances, where high specificity and sensitivity are required.
This compound is a sulfur-functionalized analog of geraniol, a monoterpene alcohol widely present in essential oils like rose oil [1] [2]. The introduction of a thiol group significantly alters its chemical and sensory properties. Analyzing such thiol compounds is analytically challenging due to their typically low concentrations, high reactivity, and the complexity of the sample matrices in which they are found [3]. This document provides a validated protocol using Gas Chromatography coupled to Mass Spectrometry (GC-MS) and comprehensive two-dimensional GC (GC×GC–MS) to overcome these challenges, ensuring accurate and reliable results [4] [2].
Efficient sample preparation is critical for the accurate analysis of trace-level thiols.
The following diagram illustrates the core sample preparation workflow:
For separation and detection, advanced GC techniques are recommended.
The workflow for data processing in an untargeted analysis is as follows:
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | Target Value | Reference Method/Note |
|---|---|---|
| Linearity Range | To be determined empirically | Calibration with 5-6 concentration levels [1] |
| Limit of Detection (LoD) | Expected in low ng range | Based on thiol analysis precedents [3] |
| Repeatability (RSD) | < 10% | For retention time and peak area [1] |
| Recovery (%) | > 90% | Using MOF-5 based SPE [3] |
| Retention Index Precision | < ±5 RI units | Compared to database values [1] |
The preparation of this compound from geraniol is detailed in the patent CN101538233A [1]. The process involves a two-step sequence: halogenation followed by thio-substitution.
Table: Preparation Method of this compound [1]
| Step | Process | Reagents & Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Halogenation | Geraniol, CBr4 or CCl4, PPh3, organic solvent (e.g., EtOH), reflux | Geranyl halide (chloride or bromide) |
| 2 | Thio-substitution | Geranyl halide, Thiourea, reflux followed by alkali hydrolysis | This compound |
The experimental protocol from the patent is as follows [1]:
This synthesis is represented in the following workflow:
Although direct applications for this compound are lacking in the search results, other monoterpene thiols are extensively used in asymmetric synthesis. This compound, sharing a similar structure, could theoretically be applied in analogous ways [2] [3].
Table: Applications of Monoterpene Thiols in Asymmetric Synthesis [2]
| Application | Function | Example Thiols |
|---|---|---|
| Chiral Auxiliary | Temporary chiral group attached to substrate to control stereochemistry of a reaction. | Pinane, menthane, and bornane thiols. |
| Chiral Ligand | Part of a metal catalyst complex, creating a chiral environment for enantioselective reactions. | Pinane, menthane, and bornane thiols. |
| Organocatalyst | A chiral small molecule that catalyzes organic transformations. | Monoterpene thiols. |
| Chiral Resolving Agent | Used to separate a racemic mixture into its enantiomers via diastereomer formation. | Monoterpene thiols. |
The strategic use of a thiol-based chiral auxiliary generally follows a core workflow, which can be adapted for different thiols and target reactions:
This compound represents a sulfur-containing derivative of the natural monoterpene alcohol geraniol, which belongs to the important class of monoterpene thiols. These compounds have gained significant attention in recent years due to their enhanced antimicrobial properties compared to their oxygen-containing analogues. The introduction of sulfur functional groups into the terpene structure has been shown to significantly increase antibacterial and antifungal activity through multiple mechanisms of action, including membrane disruption and interference with cellular respiration [1]. Research indicates that sulfur-modified monoterpenoids exhibit brospectrum activity against diverse pathogens, including multidrug-resistant strains, making them promising candidates for development as novel antimicrobial agents [1].
The structural basis of this compound builds upon the geraniol skeleton, where the oxygen atom in the alcohol group is replaced by sulfur, resulting in a thiol functional group (-SH). This modification enhances the compound's lipophilicity and membrane permeability, facilitating increased interaction with bacterial cellular components. Additionally, the thiol group can participate in redox reactions within microbial cells, potentially disrupting essential enzymatic processes and contributing to the compound's antimicrobial efficacy [1] [2]. These biochemical properties make this compound a compelling subject for antimicrobial evaluation using standardized testing protocols.
The broth microdilution method represents the gold standard for quantitative determination of antimicrobial activity, providing minimum inhibitory concentration (MIC) values that indicate the lowest concentration of this compound required to inhibit visible microbial growth. This method can be extended to determine the minimum bactericidal concentration (MBC), which identifies the concentration required to kill ≥99.9% of the initial inoculum. The broth microdilution technique is particularly valuable for this compound testing as it allows for precise quantification of efficacy while accommodating the compound's hydrophobic nature through appropriate solvent systems [3]. The method's high-throughput capability using 96-well microtiter plates makes it ideal for screening multiple bacterial strains and concentrations simultaneously, providing robust data for structure-activity relationship studies.
This compound preparation requires dissolution in an appropriate solvent due to its limited water solubility. Dimethyl sulfoxide (DMSO) at concentrations ≤1% (v/v) is recommended as it does not typically exhibit antimicrobial activity at this level. Alternatively, polysorbate 80 (Tween 80) at 0.5-1% (v/v) can be used as an emulsifying agent. The stock solution should be prepared at 5120 μg/mL to allow for final test concentrations up to 2560 μg/mL after serial dilution. Cation-adjusted Mueller-Hinton broth (CAMHB) is recommended for most bacteria, while RPMI-1640 medium with MOPS buffer is preferred for fungal strains. The inoculum preparation should be standardized to approximately 5 × 10^5 CFU/mL by diluting overnight cultures in sterile saline to a 0.5 McFarland standard, followed by appropriate broth dilution [3].
Table 1: Two-Fold Serial Dilution Scheme for Broth Microdilution MIC Determination
| Well Concentration | This compound Volume | Broth Volume | Inoculum Volume | Final Concentration |
|---|---|---|---|---|
| Stock (5120 μg/mL) | - | - | - | - |
| Dilution 1 | 100 μL stock | 100 μL broth | - | 2560 μg/mL |
| Dilution 2 | 100 μL from dilution 1 | 100 μL broth | - | 1280 μg/mL |
| Dilution 3 | 100 μL from dilution 2 | 100 μL broth | - | 640 μg/mL |
| Dilution 4 | 100 μL from dilution 3 | 100 μL broth | - | 320 μg/mL |
| Dilution 5 | 100 μL from dilution 4 | 100 μL broth | - | 160 μg/mL |
| Dilution 6 | 100 μL from dilution 5 | 100 μL broth | - | 80 μg/mL |
| Dilution 7 | 100 μL from dilution 6 | 100 μL broth | - | 40 μg/mL |
| Dilution 8 | 100 μL from dilution 7 | 100 μL broth | - | 20 μg/mL |
| Dilution 9 | 100 μL from dilution 8 | 100 μL broth | - | 10 μg/mL |
| Dilution 10 | 100 μL from dilution 9 | 100 μL broth | - | 5 μg/mL |
| Test well | 100 μL dilution | - | 100 μL inoculum | Target concentration |
The microdilution procedure begins with preparing sterile 96-well U-bottom plates. Create the serial dilutions of this compound directly in the plates using a two-fold dilution scheme across the rows, maintaining a final volume of 100 μL in each well. Include appropriate controls: growth control (medium + inoculum), solvent control (medium + solvent + inoculum), and sterility control (medium only). Add the standardized inoculum (100 μL per well) to achieve the target concentration of approximately 5 × 10^5 CFU/mL. Seal plates with breathable membranes or place in humidified chambers to prevent evaporation during incubation. Incubate under optimal conditions: 35±2°C for 18-24 hours for most bacteria, extending to 48 hours for slow-growing strains. Following incubation, determine MIC endpoints visually as the lowest concentration showing no visible growth. For MBC determination, subculture 10 μL from clear wells onto agar plates and incubate for 24 hours; the MBC is the lowest concentration showing ≥99.9% killing [3].
The agar diffusion assay provides a qualitative assessment of this compound's antimicrobial activity through measurement of zones of inhibition around impregnated discs or wells. This method is particularly valuable for initial screening of antimicrobial activity and for evaluating the vapor phase activity of this compound, which can be significant due to the compound's volatility. Prepare Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar (for fungi) and surface-spread with standardized inoculum (0.5 McFarland standard). For disc diffusion, impregnate sterile 6-mm filter paper discs with 10-20 μL of this compound solution at various concentrations (typically 1-10 mg/mL) and allow to dry. Place discs equidistantly on inoculated agar surfaces. For well diffusion, create 6-8mm diameter wells in the agar and add 50-100 μL of this compound solution directly. Include appropriate controls (solvent alone and reference antibiotics). Incubate plates under optimal conditions (35±2°C for 18-24 hours for bacteria; 25-30°C for 24-48 hours for fungi) and measure inhibition zones to the nearest millimeter [4] [3].
This compound's volatility profile enables evaluation of its vapor phase antimicrobial activity, which has practical implications for potential applications in air purification and surface disinfection. For vapor phase testing, prepare inoculated agar plates as described above. Apply this compound to sterile filter paper discs placed on the underside of petri dish lids rather than directly on the agar surface. Alternatively, place this compound solutions in small containers within sealed chambers containing the inoculated plates. This setup prevents direct contact between the compound and microorganisms while allowing vapor phase interaction. Incubate plates and measure zones of inhibition as with standard disc diffusion. The vapor phase activity is particularly relevant for assessing efficacy against airborne pathogens and surface contaminants without direct application [3].
Table 2: Agar Diffusion Methods for this compound Antimicrobial Assessment
| Method | This compound Application | Advantages | Limitations | Optimal Measurement |
|---|---|---|---|---|
| Disc Diffusion | 10-20 μL on 6mm filter paper discs | Simple, reproducible, multiple samples per plate | Diffusion variability, compound solubility issues | Zone diameter including disc (mm) |
| Well Diffusion | 50-100 μL in 6-8mm agar wells | Larger sample volume, better for insoluble compounds | Agar damage potential, larger zone variability | Clear zone radius from well edge (mm) |
| Vapor Phase | Disc attached to lid or separate container | Tests volatile component, mimics air disinfection | Difficult to standardize concentration, container-dependent | Zone diameter on agar surface (mm) |
Biofilm formation represents a significant challenge in antimicrobial therapy, as biofilm-associated microorganisms exhibit dramatically reduced susceptibility to conventional antibiotics. Evaluating this compound's activity against biofilms requires specialized methodologies that differ from planktonic cell testing. The minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) assays provide crucial data on this compound's potential against biofilm-associated infections. For MBIC determination, cultivate biofilms on 96-peg lids or in 96-well plates for 24-48 hours, then expose to this compound dilutions for 24 hours. Measure biofilm viability using resazurin reduction or crystal violet staining. For MBEC assessment, transfer established biofilms to plates containing this compound dilutions and determine the concentration resulting in ≥99.9% killing. These assays address this compound's potential to combat persistent infections often associated with biofilm formation [1] [3].
The time-kill kinetics assay provides information on the rate and extent of this compound's antimicrobial activity over time, distinguishing between bactericidal and bacteriostatic effects. Prepare this compound at multiples of the predetermined MIC (e.g., 0.5×, 1×, 2×, and 4× MIC) in tubes containing appropriate broth. Inoculate with approximately 5 × 10^5 CFU/mL and incubate at 35±2°C. Sample at predetermined timepoints (0, 2, 4, 6, 8, 12, and 24 hours), perform serial dilutions in neutralizer solution, and plate on appropriate agar media. Enumerate colonies after incubation and plot log10 CFU/mL versus time. Bactericidal activity is defined as ≥3 log10 reduction in CFU/mL (99.9% killing) from the initial inoculum, while bacteriostatic activity shows no significant reduction in counts but prevents growth. This assay reveals whether this compound exhibits concentration-dependent or time-dependent killing patterns, informing potential dosing strategies for therapeutic applications [3].
MIC interpretation requires careful observation of growth patterns in microdilution wells. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth after appropriate incubation. For ambiguous cases, use resazurin staining (0.01% w/v) added to each well and incubate for 1-2 hours; a color change from blue to pink indicates microbial growth. The MBC determination requires subculturing from clear wells and calculating the percentage reduction in viability compared to the initial inoculum. The MBC is defined as the lowest this compound concentration that results in ≥99.9% killing (3-log reduction) of the initial inoculum. The relationship between MIC and MBC provides insight into this compound's mode of action: an MBC:MIC ratio ≤4 suggests bactericidal activity, while a ratio >4 indicates bacteriostatic activity. These determinations are essential for predicting this compound's potential efficacy in therapeutic applications [3].
Quality control measures are critical for ensuring reliable and reproducible this compound testing results. Incorporate reference strains with known susceptibility profiles in each assay, including Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. Verify that MIC values for reference antibiotics fall within established ranges according to CLSI or EUCAST guidelines. Monitor inoculum density carefully using spectrophotometric methods (0.5 McFarland standard = 1-2 × 10^8 CFU/mL for most bacteria) and confirm by viable counting. Ensure solvent controls show no antimicrobial activity and do not interfere with microbial growth. Document environmental conditions including incubation temperature, humidity, and duration. Implement these quality measures to ensure inter-laboratory reproducibility and reliable comparison of this compound efficacy data across different studies [4] [3].
Table 3: Troubleshooting Guide for this compound Antimicrobial Testing
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Inconsistent MIC results | Inoculum density variation, compound precipitation | Standardize inoculum preparation, use fresh this compound solutions | Verify McFarland standards, use appropriate solvents with emulsifiers |
| Poor diffusion in agar assays | High hydrophobicity, molecular size | Add dispersing agents, increase concentration | Use well diffusion instead of disc, add Tween 80 to agar |
| Solvent toxicity | Excessive solvent concentration | Reduce solvent percentage, change solvent type | Maintain solvents at ≤1% DMSO or ≤0.5% Tween 80 |
| Incomplete killing in MBC | Regrowth after subculture | Use immediate plating after removal, add neutralizers | Extend contact time, verify neutralizer efficacy |
| High variability between replicates | Improper mixing, evaporation | Mix dilutions thoroughly, seal plates effectively | Use plate sealers, maintain consistent incubation conditions |
The following diagram illustrates the complete experimental workflow for this compound antimicrobial activity testing, from initial preparation to data analysis:
These comprehensive application notes provide standardized methodologies for evaluating this compound's antimicrobial activity using currently accepted techniques. The protocols address the specific physicochemical properties of this compound, particularly its hydrophobicity and volatility, which require methodological adaptations such as appropriate solvent systems and vapor phase assessments. The combination of qualitative screening (agar diffusion) and quantitative determination (broth microdilution) methods, supplemented with specialized assays for biofilm susceptibility and time-kill kinetics, offers researchers a complete toolkit for thorough antimicrobial evaluation. Implementation of the recommended quality control measures and troubleshooting approaches will ensure reliable, reproducible results that can be meaningfully compared across different laboratories and studies. These standardized protocols will facilitate further investigation of this compound as a promising antimicrobial agent with potential applications in pharmaceutical development, clinical therapeutics, and surface disinfection technologies.
This compound, chemically known as (E)-3,7-dimethyl-2,6-octadien-1-thiol, is a sulfur-containing monoterpenoid that represents the thiol analogue of the well-known terpene alcohol geraniol. This compound belongs to the broader class of monoterpene thiols, which are recognized as natural flavoring agents that impart distinctive aromas to various natural products including citrus fruits, wine, and black currants [1]. Monoterpene thiols in general have gained significant interest in both academic research and industrial applications due to their potent aroma characteristics and utility in asymmetric synthesis as chiral auxiliaries, derivatizing agents, and ligands for metal complex catalysis [1]. The unique sulfur-containing functional group in this compound contributes to its remarkable olfactory properties and biological activities, making it a valuable ingredient in flavor and fragrance formulations as well as a promising candidate for pharmaceutical development.
This compound possesses a molecular formula of C₁₀H₁₈S with a molecular weight of 170.31 g/mol [2] [3]. The compound features an E-configured double bond at the 2-position of the carbon chain, which is essential for its specific aroma profile. The structural framework consists of an acyclic monoterpenoid backbone with a terminal thiol (-SH) group, classifying it chemically as a geranyl mercaptan [3]. This molecular architecture contributes to its moderate hydrophobicity, as evidenced by its predicted logP value of approximately 4.62 [3], indicating better solubility in organic solvents compared to water.
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Registry Number | 39067-80-6 | [2] [4] [3] |
| Molecular Formula | C₁₀H₁₈S | [2] [3] |
| Molecular Weight | 170.31 g/mol | [2] [3] |
| FEMA Number | 3472 | [2] [5] [4] |
| JECFA Number | 524 | [2] [4] |
| Boiling Point | 58°C @ 0.35 mm Hg | [5] |
| Flash Point | 127°F (52.78°C) | [5] |
| LogP (Predicted) | 4.62 | [3] |
| Vapor Pressure | 0.047 mmHg @ 25°C | [5] |
| Physical State | Yellow to orange clear liquid | [2] [5] |
The compound can be identified and characterized using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) provides a reliable method for qualification and quantification of this compound in complex mixtures [6]. Predicted mass spectra are available through databases, showing characteristic fragmentation patterns that aid in identification [6]. The nuclear magnetic resonance (NMR) spectral data can be predicted using computational tools, with specific identifiers available (MFCD00209533) for reference purposes [2] [5]. The structural similarity to geraniol allows for the adaptation of existing analytical methods for terpenoids with modifications to account for the sulfur moiety.
This compound exhibits a complex aroma profile characterized by an intensely green, sulfurous burst with fruity berry nuances and minty freshness that evolves into citrus-rhubarb facets [7]. At a concentration of 1.00% in dipropylene glycol, the odor is described as "green sulfurous fruity berry rhubarb citrus minty catty" [5]. The flavor strength is considered high, with recommendations to evaluate it at concentrations of 1.00% or less to properly assess its sensory characteristics [5]. This multifaceted flavor profile makes this compound particularly valuable for creating complex flavor formulations that require depth and character.
This compound has been evaluated by international regulatory bodies for its safety in food applications. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned it the number 524 and classified it as a flavoring agent [4] [6]. In its 1999 evaluation, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent" [4]. The Flavor and Extract Manufacturers Association (FEMA) has granted this compound the FEMA number 3472 for use as a flavor ingredient [2] [5] [4]. However, it is important to note that the U.S. Food and Drug Administration (FDA) no longer provides for the use of this compound and several other synthetic flavoring substances, indicating regulatory restrictions in certain markets [2] [5].
Table 2: Regulatory Status and Food Application Parameters
| Parameter | Specification | Reference |
|---|---|---|
| JECFA Status | No safety concern at current intake levels | [4] |
| FEMA Status | Approved as flavoring agent (FEMA 3472) | [2] [4] |
| FDA Status | No longer provided for use as synthetic flavoring | [2] [5] |
| EU Flavoring Number | 12.064 | [2] [5] |
| Typical Use Level | Low concentrations (≤1.00%) | [5] |
| Solubility in Water | 4.179 mg/L @ 25°C | [5] |
Purpose: To create a balanced flavor formulation incorporating this compound for fruit-flavored applications.
Materials:
Procedure:
Quality Control:
In perfumery, this compound is valued for its potent and distinctive olfactory properties. It delivers an intensely green, sulfurous burst with fruity berry nuances and minty freshness that evolves into citrus-rhubarb facets with distinctive catty undertones [7]. The odor strength is classified as high, requiring careful dosage in formulations [7]. The compound exhibits excellent substantivity with a reported duration of approximately 197 hours at 1.00% in dipropylene glycol [5], making it valuable as a middle to base note in fragrance compositions. The complex character of this compound allows perfumers to create unique accords that bridge green, fruity, and sulfurous olfactory families.
This compound serves as a specialty accent in fragrance compositions, particularly useful for creating modern, unconventional scent profiles [7]. It functions effectively in complex compositions where its distinctive character can interact with other materials to create depth and dimension [7]. The sulfurous green aspects make it particularly valuable for reconstituting natural aromas such as black currant buds, guava, and citrus variants where sulfur compounds contribute to authenticity. When used in trace amounts, it can enhance the naturalness of fruity and tropical compositions and add freshness to chypre and green fragrances.
Table 3: Performance Parameters in Fragrance Applications
| Parameter | Specification | Reference |
|---|---|---|
| Odor Strength | High | [5] [7] |
| Substantivity | ~197 hours at 1% in dipropylene glycol | [5] |
| Recommended Use Level | ≤1.00% in evaluation dilutions | [5] |
| Olfactory Family | Green, sulfurous, fruity, citrus | [5] [7] |
| Physical Form | Yellow to orange clear liquid | [2] [5] |
Purpose: To incorporate this compound effectively in fine fragrance formulations.
Materials:
Procedure:
Performance Assessment:
The synthesis of this compound typically follows pathways involving nucleophilic substitution of halide precursors derived from geraniol. A patented method demonstrates the preparation through a multi-step process beginning with geraniol as the raw material [8] [9]. The general approach involves:
This method offers advantages including readily available starting materials (geraniol), moderate reaction conditions, and manageable reaction times [8]. The synthesis can be performed in common organic solvents such as n-hexane, dichloromethane, or diethyl ether, with extraction and purification steps yielding this compound with high purity [8] [9].
Purpose: To synthesize this compound from geraniol via halogenation and thiolation.
Reagents:
Equipment:
Procedure:
Step 1: Preparation of Geranyl Chloride
Step 2: Thiolation with Thiourea
Step 3: Hydrolysis to this compound
Yield Optimization Notes:
Synthesis Workflow of this compound from Geraniol
This compound requires careful handling due to its chemical nature and potent odor characteristics. The compound should be stored in air-tight containers under an inert atmosphere to prevent oxidation [2] [5]. Recommended storage temperature is 2-8°C to maintain stability and prevent degradation. The flash point of 127°F (52.78°C) classifies it as combustible, requiring appropriate precautions against ignition sources [5]. Laboratory handling should occur in well-ventilated areas or fume hoods to avoid excessive exposure to vapors.
This compound represents a specialized ingredient with distinctive properties that make it valuable for both flavor and fragrance applications. Its complex aroma profile combining green, sulfurous, fruity, and citrus notes provides unique opportunities for creative formulations. The established synthetic protocols enable production with good yield and purity, while the comprehensive safety evaluations by international bodies provide guidance for its responsible use. Researchers and product developers should remain attentive to regional regulatory variations, particularly the differing status between JECFA acceptance and FDA restrictions. Future research directions may explore encapsulation technologies to enhance stability and controlled release, biocatalytic production methods for sustainable manufacturing, and structure-activity relationship studies to develop analogues with optimized sensory properties.
The Good Scents Company. (2021). This compound (E)-3,7-dimethyl-2,6-octadien-1-thiol. Retrieved from https://www.thegoodscentscompany.com/data/rw1005721.html [2]
Perflavory. (2014). This compound (E)-3,7-dimethyl-2,6-octadien-1-thiol. Retrieved from https://perflavory.com/docs/doc1005721.html [5]
CN101538233A - Preparation method of this compound. Google Patents. [8]
Olfactorian. (2025). This compound Material. Retrieved from https://olfactorian.com/materials/thiogeraniol [7]
Monoterpene Thiols: Synthesis and Modifications for Antimicrobial Activity. (2023). International Journal of Molecular Sciences, 24(21), 15884. https://doi.org/10.3390/ijms242115884 [1]
CN101538233B - Preparation method of this compound. Google Patents. [9]
WHO JECFA Database. This compound. Retrieved from https://apps.who.int/food-additives-contaminants-jecfa-database/chemical.aspx?chemID=4590 [4]
ChemicalBull. (2024). This compound | 39067-80-6. Retrieved from https://www.chemicalbull.com/products/thiogeraniol [10]
ChemicalBook. (2025). (E)-3,7-Dimethylocta-2,6-diene-1-thiol | 39067-80-6. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2128252.htm [3]
FooDB. (2023). Showing Compound this compound (FDB014950). Retrieved from https://foodb.ca/compounds/FDB014950 [6]
The table below summarizes two primary synthetic approaches to monoterpene thiols, with key parameters that influence yield.
| Method | Key Reagents & Conditions | Key Factors Influencing Yield | Reported Outcome/Insight |
|---|---|---|---|
| Nucleophilic Substitution [1] | Geraniol, CBr4/PPh3 or CCl4/PPh3, Thiourea, KOH/Ethanol reflux [1] | Halogenating agent efficiency, reaction time & temperature during substitution & hydrolysis, alkali concentration [1] | Yields geranyl thiourea salt intermediate; final yield depends on hydrolysis conditions [1] |
| Ene Reaction [2] [3] | Terpene (e.g., β-pinene), N-sulfinylbenzenesulfonamide, LiAlH4 reduction [2] [3] | Stereo- and regioselectivity of initial ene reaction, efficiency of the reducing agent [2] [3] | Method is highly stereo- and regioselective for allylic thiols; provides a cleaner reaction pathway for specific scaffolds [2] [3] |
Here are common issues and steps to resolve them, based on general principles of monoterpene thiol synthesis.
| Problem | Possible Causes | Troubleshooting Steps |
|---|
| Low Conversion of Geraniol | Inefficient halogenation step; unstable reaction intermediates [1] | 1. Confirm freshness and stoichiometry of halogenation reagents (CBr4/PPh3>) [1]. 2. Monitor reaction temperature; avoid excessive heat that promotes decomposition [2]. | | Formation of Multiple By-products | Lack of regioselectivity; acid-catalyzed skeletal rearrangements [2] [3] | 1. Avoid protic acids or strong Lewis acids that cause rearrangements (e.g., AlCl3, BF3) [2] [3]. 2. Consider the highly selective Ene reaction pathway as an alternative [2] [3]. | | Poor Purity of Final Product | Incomplete hydrolysis of thiourea salt; co-elution of by-products during purification [1] | 1. Ensure adequate reflux time and alkali concentration during hydrolysis [1]. 2. Optimize purification (e.g., column chromatography, distillation) based on product polarity [2]. |
For advanced yield optimization, consider moving beyond traditional "one-variable-at-a-time" approaches.
Closed-Loop Optimization Workflow: Modern synthesis leverages High-Throughput Experimentation (HTE) platforms and Machine Learning (ML) to rapidly find optimal conditions [4]. The workflow is an iterative cycle:
This closed-loop system efficiently navigates complex parameter spaces to maximize yield with minimal manual intervention [4].
Q1: What is the primary safety consideration when working with this compound precursors? Thiols and their precursors (like thiourea) can have strong, unpleasant odors. All reactions and work-ups should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE) including gloves and safety glasses is mandatory [1] [5].
Q2: Why is the Ene reaction with N-sulfinylbenzenesulfonamide considered a superior method in some cases? While the starting materials may be less common, this method offers high stereo- and regioselectivity, preventing the skeletal rearrangements and mixture of products commonly seen in the acid-catalyzed addition of H2S to terpenes. This can lead to a purer product and simplify downstream purification [2] [3].
Q3: My reaction yield drops when scaling up. What should I check? Scaling up a reaction that involves gaseous by-products or exothermic steps requires careful control. Ensure efficient mixing and consider the rate of addition for reagents. For the halogenation step, confirm that the reaction vessel is vented appropriately to avoid pressure buildup [1] [4].
This compound (CAS 39067-80-6), also known as geranyl mercaptan, is a sulfur-containing flavor and fragrance agent with the molecular formula C₁₀H₁₈S [1]. Its thiol group (-SH) is highly susceptible to oxidation. This process can lead to the formation of disulfide bonds, resulting in dimers or other oxidation products that diminish its aroma intensity and quality.
Based on the reactivity of thiols and general pharmaceutical and chemical storage practices, the following preventive measures are recommended [2].
| Strategy | Implementation Method | Rationale & Effect |
|---|---|---|
| Inert Atmosphere | Purging storage container headspace with inert gas (e.g., Nitrogen, Argon) before sealing. | Displaces atmospheric oxygen (O₂), the primary reactant in the oxidation process [2]. |
| Antioxidants | Adding 0.1-0.5% w/w of antioxidants such as BHT (Butylated Hydroxytoluene), BHA (Butylated Hydroxyanisole), or Tocopherols. | Donates electrons to free radicals, interrupting the oxidative chain reaction before it damages this compound [2]. |
| Low-Temperature Storage | Storing at 2-8°C or lower, in a dark refrigerator/freezer. | Slows down the kinetic rate of chemical reactions, including oxidation [2]. |
| Protection from Light | Using amber or opaque glass containers; storing in the dark. | Prevents photodegradation and light-induced radical reactions that can accelerate oxidation [2]. |
| Solvent Choice | Storing in ethanol or other appropriate solvents. | May stabilize the compound or offer some protective solvent effects. |
You can validate the effectiveness of different storage conditions with the following experimental approach. The diagram below outlines the workflow.
Methodology:
Q1: What are the visual indicators that this compound has oxidized? While initial this compound is described as a clear liquid, oxidation can cause it to darken, turning yellow to orange [1]. Any visible color change is a strong indicator of degradation.
Q2: We don't have GC-MS equipment. Is there a simple test to check for oxidation? A qualitative but effective method is to use a silver nitrate test. Thiols can react with silver nitrate to form a precipitate. A diminished or absent precipitate in an aged sample compared to a fresh one suggests the -SH group has been consumed by oxidation. Note: This is a destructive test.
Q3: Are there any specific container materials to avoid? Reactive metal containers should be avoided as metals can act as catalysts for oxidation reactions [2]. Use glass or high-density, chemically-resistant plastics.
The preparation of thiogeraniol, as outlined in a patent, involves a two-step process starting from geraniol. The key parameters from this synthesis are summarized in the table below.
| Synthesis Step | Reaction Time | Temperature | Key Reagents | Purpose |
|---|---|---|---|---|
| Step 1: Halogenation | 2-4 hours [1] | 20-40°C [1] | Geraniol, CCl₄ or CBr₄, P(C₆H₅)₃ | Converts geraniol to geranyl chloride/br omide [1] |
| Step 2: Thio-Substitution | 3-5 hours [1] | Reflux [1] | Geranyl halide, Thiourea, Alkali (e.g., KOH) | Introduces the thiol (-SH) group to form this compound [1] |
Low yield is a common challenge. The following flowchart outlines a systematic approach to diagnose and resolve this issue.
1. Geranyl Halide Intermediate Purity The geranyl halide is crucial. Impurities here will carry through and lower the final yield.
2. Air and Moisture Sensitivity Thiols are highly susceptible to oxidation, which can lead to disulfide formation and consume your product [2] [3].
3. By-Product Formation The thiourea pathway is designed to minimize disulfide formation, but side reactions can still occur. Thiols can react with geranyl halides to form sulfides, or be oxidized to other sulfur-containing compounds like sulfenimines or thiosulfonates [2].
Q1: What is the recommended method to purify this compound?
Q2: Why is thiourea used instead of directly reacting with a thiol like H₂S?
Q3: How can I confirm the identity and purity of my final product?
¹H and ¹³C) to confirm the molecular structure, paying attention to the characteristic protons and carbons near the sulfur atom. Mass Spectrometry (MS) to confirm the molecular weight.Based on the patent [1], here is a concise protocol:
Before starting purification, it's important to know the baseline specifications and characteristics of this compound, as these will be your targets for a successful purification.
The table below summarizes the key data for pure this compound, which can be used to benchmark your final product.
| Property | Specification / Value | Relevance to Purification |
|---|---|---|
| Chemical Name | (E)-3,7-dimethyl-2,6-octadien-1-thiol; 3,7-Dimethyl-2(trans),6-octadiene-1-thiol [1] [2] | Confirms identity of the target compound. |
| CAS Number | 39067-80-6 [1] [2] | - |
| Molecular Formula | C₁₀H₁₈S [1] [2] | - |
| Molecular Weight | 170.31 g/mol [1] [2] | - |
| Physical Form | Yellow to orange liquid [1] [2] | Color may intensify or change due to impurities or oxidation. |
| Assay (Purity) | Min. 95% (often contains up to 5% terpineol) [1] | The primary goal of purification is to increase this percentage. |
| Isomer Ratio | trans:cis = 6:1 [1] | Purification may need to preserve or separate specific isomers. |
| Specific Gravity | 0.903 - 0.921 [1] | A key parameter for assessing purity; out-of-range values indicate impurities. |
| Refractive Index | 1.503 - 1.513 [1] | A key parameter for assessing purity; out-of-range values indicate impurities. |
| Boiling Point | 58°C at 0.35 mm Hg [1] | Indicates it can be purified via distillation under reduced pressure. |
Accurate assessment is crucial for troubleshooting. Here are common techniques adapted from general thiol analysis methods.
| Method | Application & Rationale | Technical Notes |
|---|---|---|
| Gas Chromatography (GC) | Primary method for purity assay and identification [3] [4]. | Can be coupled with Mass Spectrometry (GC-MS) for definitive identification [3] [4]. |
| High-Performance Liquid Chromatography (HPLC) | Ideal for direct quantification of thiols without derivatization [5]. | A published method detects thiols at 326 nm [5]. |
| Refractive Index & Specific Gravity | Rapid, quantitative physical tests [1]. | Compare values against specifications; out-of-range results indicate impurities. |
Here are solutions to common problems you might encounter, based on the inherent properties of thiols.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Low Final Purity | Incomplete separation from precursors (geraniol) or side products. | Optimize Chromatography: Use flash chromatography or preparative HPLC with a gradient elution. Redistill: Perform a second distillation under higher vacuum. | | Product Loss / Low Yield | - Thiol oxidation to disulfides.
The following diagram outlines a generalized, logical workflow for the synthesis and purification of this compound, integrating the troubleshooting points above.
Q1: What is the biggest challenge when working with this compound? The single biggest challenge is its susceptibility to oxidation [3]. The thiol (-SH) group is highly reactive and readily oxidizes in air to form disulfides, which degrades purity, alters odor, and causes color darkening. All procedures must be designed to minimize exposure to air.
Q2: My distilled product has a yellow-orange color, but the specifications list this as normal. How can I tell if the color is due to impurity? Compare the intensity of the color. A pale yellow is likely acceptable, but a deep orange or brown suggests significant oxidation [1] [2]. Check the refractive index and specific gravity; if they are outside the specified range, the product requires further purification, potentially using the reducing agent method mentioned in the troubleshooting guide [1].
Q3: Are there any safety precautions specific to handling this compound? While the search results do not provide explicit safety data, thiols in general are known for their strong and often unpleasant odors at high concentrations. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Effective solvent selection begins with understanding the solute's physicochemical properties. The data below for this compound provides a foundation for making informed choices.
Table 1: Key Physicochemical Properties of this compound [1]
| Property | Value | Significance for Extraction |
|---|---|---|
| Molecular Formula | C₁₀H₁₈S | Informs molecular weight and structure. |
| logP (Predicted) | 3.75 - 4.17 | Indicates high hydrophobicity. Favors non-polar organic solvents over water. |
| Water Solubility (Predicted) | 0.082 g/L | Confirms very low solubility in aqueous matrices. |
| Hydrogen Donor Count | 1 (Thiol group) | Suggests potential for weak hydrogen bonding. |
| Class | Acyclic monoterpenoid | Guides towards solvents known to dissolve terpenes. |
To systematically find the best solvent, the Hansen Solubility Parameter (HSP) approach is highly effective. It quantifies a molecule's solubility behavior based on three intermolecular forces [2]:
A solvent will effectively dissolve a solute if its Hansen parameters are close to those of the solute. For a hydrophobic molecule like this compound, you should prioritize solvents with high dispersion parameter (δD) and low hydrogen bonding (δH) [2].
Table 2: Green Solvent Selection Guide for this compound Extraction [3]
| Solvent | Hansen Parameters (Approx.) | EHS Consideration | Rationale for this compound |
|---|---|---|---|
| Ethyl Acetate | Moderate δD, Low δP & δH | More benign; preferred green solvent [3]. | Good balance of polarity for solubility and safety. |
| Ethanol | Moderate δD, High δH | Benign, green solvent [3]. | Polar but miscible with less polar solvents to tune solubility. |
| n-Heptane | High δD, Very Low δP & δH | Flammable, aquatic toxic [3]. | High dispersion forces match this compound's hydrophobicity. |
| Cyclopentyl Methyl Ether | Data needed | A greener alternative to ethers like THF [3]. | Promising green option, though performance needs verification. |
| Toluene | High δD, Low δH | Suspected reproductive toxin; avoid if possible [3]. | Historically effective but replace with greener options. |
Q1: My extraction yield of this compound is low. What should I investigate? Low yield is often due to inefficient solute transfer from the matrix to the solvent. Follow this systematic approach:
Q2: How can I make my this compound extraction process greener?
Q3: My extract contains many co-extracted compounds, interfering with analysis. How can I clean it up?
For a rigorous and efficient method development, you can implement a miniaturized HSP screening lab in microtiter plates.
This direct experimental measurement complements the theoretical HSP approach and quickly identifies the most promising solvent system.
The following diagram outlines a logical, step-by-step workflow for developing and troubleshooting a this compound extraction protocol.
Monoterpene thiol synthesis is frequently complicated by side reactions that reduce yield and purity. Understanding these mechanisms is essential for developing effective prevention strategies.
Table: Common Side Reactions in Monoterpene Thiol Synthesis
| Side Reaction Type | Occurrence Conditions | Typical Products Formed | Impact on Yield |
|---|---|---|---|
| Skeletal Rearrangement | Strong Lewis acids (AlCl₃, AlBr₃) with α-pinene, 3-carene [1] [2] | Menthane-type thiols instead of pinane-thiols [1] [2] | Significant yield reduction; forms complex mixtures |
| Intramolecular Cyclization | Thiols with remaining double bonds (e.g., from limonene) [1] [2] | Cyclic sulfides (thiacycles) [1] [2] | Consumes primary thiol product |
| Non-Selective Addition | H₂S with alkenes without stereochemical control [1] [2] | Multiple regioisomeric thiols [1] [2] | Complex mixtures; difficult purification |
| Over-Oxidation | Handling thiol products in air without protection [3] | Disulfides [3] | Reduces free thiol availability |
Problem: Your synthesis of pinane-thiol from α-pinene yields mainly menthane-type products due to Wagner-Meerwein rearrangement [1] [2].
Solutions:
Problem: Thiols synthesized from terpenes with multiple double bonds (e.g., limonene) undergo intramolecular cyclization [1] [2].
Solutions:
Problem: H₂S addition to terpene alkenes produces multiple regioisomers in low yields [1] [2].
Solutions:
Problem: Reactions lack stereochemical control, producing racemic or diastereomeric mixtures.
Solutions:
Problem: Thiols are sensitive to oxidation and have strong odors, making handling and analysis challenging.
Solutions:
Title: Synthesis of trans-pinane-2-thiol from α-pinene with EtAlCl₂ [1] [2]
Reagents:
Procedure:
Key Tips:
Title: Synthesis of terpene allylic thiols via ene reaction with N-sulfinylbenzenesulfonamide [1] [2]
Reagents:
Procedure:
Advantages:
FAQ 1: Why is encapsulation necessary for compounds like thiogeraniol? Free essential oils and volatile active compounds face several challenges that limit their application [1]:
FAQ 2: What are the primary goals when designing an encapsulation system? The encapsulation process aims to [2] [1]:
Here are detailed methodologies for two common encapsulation techniques suitable for protecting a volatile compound like this compound.
This method is well-suited for creating ethyl cellulose microcapsules, forming a protective polymer shell around the oil [2].
Workflow Diagram
Detailed Protocol [2]
This physical approach is excellent for creating stable, fluorescent gold nanoparticles stabilized by thiolate ligands, which could be adapted for coordinating with this compound [3].
Workflow Diagram
Detailed Protocol [3]
The table below summarizes key characteristics of different encapsulation systems to help you select an appropriate method.
| Method | Carrier Material | Typical Particle Size | Key Advantages |
|---|---|---|---|
| Solvent Evaporation [2] | Ethyl Cellulose | Microscale (1-1000 μm) | Spherical particles; controlled release; good for hydrophobic actives. |
| Matrix Sputtering [3] | Thiolate ligands on Gold | Nanoscale (1.6 - 7.4 nm) | Precise size control; no chemical reductants; unique optical properties. |
| Spray Drying [1] | Gum Arabic, Proteins, Starch | Microscale | Rapid, continuous process; good for industrial scale-up. |
| Cyclodextrin Complexation [4] | β-cyclodextrin, HP-β-CD | Molecular Scale | Enhances water solubility and stability of guest molecules. |
Problem: Low Encapsulation Efficiency
Problem: Microcapsules Are Not Forming or Are Unstable
Problem: Inconsistent Nanoparticle Size (Sputtering Method)
The table below summarizes frequent challenges and their solutions across different synthesis methods.
| Synthesis Method | Common Problem | Root Cause | Proven Solution | Key References |
|---|---|---|---|---|
| Electrophilic Addition of H₂S to Alkenes [1] | Low regioselectivity; skeletal rearrangements (e.g., with α-pinene, limonene, 3-carene). | Use of strong Lewis acids (e.g., AlCl₃, AlBr₃) promotes carbocation formation and Wagner-Meerwein rearrangements [1]. | Use a softer Lewis acid like EtAlCl₂. For α-pinene, this yields trans-pinane-2-thiol with high stereoselectivity via anti-addition [1]. | [1] |
| Ene Reaction with N-Sulfinylbenzenesulfonamide [1] | General method for creating allylic thiols. | N/A (This is a synthetic strategy, not a problem). | Reaction with terpenes (α/β-pinene, carenes, α-thujene) is stereo- and regioselective, giving allylic sulfonamide adducts. Subsequent reduction with LiAlH₄ provides allyl thiols [1]. | [1] |
| Nucleophilic Ring Opening of Epoxides [2] | Low conversion or regioselectivity in ring-opening. | The cyclic carbonate can be insufficiently activated for nucleophilic attack by the amine [2]. | Employ thiourea organocatalysts (e.g., with 3,5-bis(trifluoromethyl) phenyl groups). They activate carbonates via hydrogen bonding, significantly boosting yield and selectivity [2]. | [2] |
This protocol minimizes rearrangement by using a controlled Lewis acid.
This method is excellent for introducing a thiol via a urethane-containing intermediate.
This diagram outlines a logical approach to selecting the right synthesis strategy based on your starting material and desired product, integrating the troubleshooting information above.
The table below summarizes the core techniques, their applications, and specific challenges as referenced in the literature.
| Method | Principle | Key Applications | Reported Challenges |
|---|---|---|---|
| GC×GC–HRTOF-MS [1] | Comprehensive 2D separation for complex volatile mixtures. | Analysis of essential oils; separating terpenes, esters, alcohols, and sulfur compounds. | Requires sophisticated instrumentation and data processing software; method development can be complex. |
| UHPLC-MS [2] | High-resolution separation with mass spectrometric detection. | Quantifying total thiol concentrations in environmental samples at low (nM) levels. | Analyte stability (e.g., derivatizing agent degradation); requires optimization of reaction time and mobile phase. |
| Derivatization + Fluorescence/UV [3] | Use of thiol-specific labeling reagents (e.g., qBBr) for detection. | Determining thiol concentrations in various samples. | Background interference in complex matrices (e.g., from dissolved organic matter) affects sensitivity and specificity. |
| HPLC (UV/Vis/Fluorescence) [3] | Chromatographic separation with common detectors. | Analysis of thiols and other antioxidants in biological fluids and feed additives. | May lack the specificity and sensitivity of mass spectrometry; potential for co-elution interfering with analysis. |
Here are answers to specific technical problems you might encounter.
Question: My thiol derivatization reaction with qBBr seems inefficient, and I'm getting a high background. How can I improve this?
Question: I am analyzing a complex natural sample (like an essential oil) for trace-level thiols, but my 1D GC-MS results show too many co-eluting peaks. What are my options?
Question: How can I improve the sensitivity and specificity of my thiol analysis when using HPLC?
This protocol is adapted from a method for quantifying total reactive thiol binding sites in environmental samples using UHPLC-MS [2].
1. Sample Preparation:
2. Derivatization Reaction:
3. UHPLC-MS Analysis:
This decision chart can help users select and troubleshoot their analytical approach.
The core of the problem lies in the geraniol backbone, which is prone to rearrangement under acidic conditions or in the presence of certain Lewis acid catalysts [1] [2]. Isomerization can occur in the initial geraniol structure before thiol introduction or during the thiolation step itself if the conditions are not carefully controlled.
The synthesis of thiogeraniol and similar monoterpene thiols often involves reactive intermediates and catalysts that can inadvertently cause rearrangements [3] [2]. For instance, a common challenge is the Wagner-Meerwein rearrangement in bicyclic systems like pinene when using strong Lewis acids [2].
The table below outlines common issues and verified solutions to prevent isomerization during synthesis.
| Problem & Symptoms | Root Cause | Verified Solution | Key References |
|---|---|---|---|
| Skeletal rearrangement (e.g., geraniol to linalool or other isomers); Unwanted by-products detected. | Use of strong Lewis acids (e.g., AlCl₃, BF₃) or protic acids during synthesis [2]. | Use milder reagents and protective group strategies. For geraniol, avoid acid-catalyzed steps. For the key thiol introduction, use the halogenation-thiourea route (see protocol below) [3]. | [3] [2] |
| Low yield of this compound with complex mixture of products. | Non-selective reaction conditions and harsh catalysts promoting side reactions like cyclization and isomerization [2]. | Employ selective methods like the ene reaction with N-sulfinylbenzenesulfonamide or thia-Michael addition of thioacids [2]. | [2] |
| Instability of the final product or intermediate. | The thiol group is reactive and may catalyze decomposition or further reactions over time. | After synthesis, purify and store the product appropriately, potentially under an inert atmosphere and at low temperatures [3]. | [3] |
The following method, adapted from the patent CN101538233B, provides a direct route to this compound while minimizing conditions that lead to isomerization [3].
Title: A Two-Step Preparation Method for this compound via Halogenation and Thiourea Substitution
Principle: This method avoids direct acid-catalyzed addition of H₂S. It involves converting geraniol to a geranyl chloride intermediate, followed by nucleophilic displacement with thiourea to form the thiol.
Step-by-Step Procedure:
Synthesis of Geranyl Chloride:
Synthesis of this compound:
Critical Control Points:
Q: What are the primary analytical techniques to monitor isomerization during synthesis? A: Thin-Layer Chromatography (TLC) is a quick method to monitor reaction progress and spot the formation of by-products. For precise identification and quantification of isomers, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is essential [5].
Q: Can I use geraniol derived from linalool for this synthesis? A: You must exercise caution. Geraniol is often produced industrially via the isomerization of linalool, a process catalyzed by vanadium complexes [1]. If your starting material contains residual linalool or isomerization catalysts, it could compromise your synthesis. It is critical to source high-purity geraniol and verify its isomeric purity by GC or NMR before use.
Q: The reaction work-up calls for acidification. Won't this cause isomerization? A: This is a valid concern. The acidification in the protocol is performed at a low temperature (≤10°C) and is a brief, quenching step to liberate the thiol. Under these controlled, mild acidic conditions, the risk of isomerization is significantly minimized compared to carrying out a full synthetic step under strong or warm acidic conditions [3].
The diagrams below summarize the recommended process and a key side reaction to avoid.
Diagram 1: Isomerization-Minimized Workflow for this compound Synthesis.
Diagram 2: Undesired Isomerization Pathway Triggered by Strong Acids.
While data on thiogeraniol is unavailable, research on its parent compound, geraniol, and other thiol-modified monoterpenes provides useful context. The table below summarizes the available quantitative data.
| Compound Name | Class | Test Organisms | Antimicrobial Activity (MIC*) | Key Findings |
|---|---|---|---|---|
| Geraniol [1] | Monoterpene alcohol | Various Candida spp. | 1.25 - 5 mM/mL | Effective antibiofilm activity; downregulated fungal virulence factors (PLB, SAP) and host pro-inflammatory cytokines. |
| Linalool [1] | Monoterpene alcohol | Various Candida spp. | 25 - 100 mM/mL | Higher MICs and lower antibiofilm efficacy compared to geraniol. |
| Citronellal [1] | Monoterpene aldehyde | Various Candida spp. | 100 - 200 mM/mL | Showed the least activity among the tested monoterpenes, with no significant antibiofilm activity. |
| Thio-modified Monoterpenes (e.g., from pinane, menthane) [2] | Monoterpene thiols | Pathogenic fungi (e.g., Candida albicans, mycelial fungi) | Specific MIC values not provided | Demonstrated a broad spectrum of antifungal activity; activity often enhanced compared to their non-sulfur counterparts. |
*MIC: Minimal Inhibitory Concentration
The evidence suggests that introducing sulfur into monoterpene structures is a promising strategy for enhancing antimicrobial properties [2]. This makes this compound a compelling candidate for further investigation.
To objectively compare antimicrobial performance, researchers typically use a set of standardized protocols. The flowchart below outlines a general workflow for high-throughput screening of antimicrobial compounds.
The key methodologies referenced in the flowchart include [3] [1] [4]:
Based on the available information, here are some key considerations for your research:
The preparation method detailed in Chinese patent CN101538233B involves a two-step process starting from geraniol [1] [2]. The key reaction steps and conditions are summarized in the table below.
| Step | Process | Key Reagents & Conditions | Yield |
|---|---|---|---|
| 1 | Halogenation of Geraniol | Geraniol, Triphenylphosphine, Halogenating agent (e.g., CCl4, CBr4), Solvent (e.g., n-Hexane), Reflux (~80°C), 2-3 hours | Information not specified in available excerpts |
| 2 | Conversion to this compound | Geranyl halide, Thiourea, Solvent (e.g., Ethanol), Reflux (~80°C), 3-4 hours; followed by alkaline hydrolysis (e.g., KOH) and acid neutralization | Information not specified in available excerpts |
The patent reports that this method offers advantages such as short reaction time, high purity of the final product, and a simple purification process [1].
For researchers seeking to replicate the patent method, here is a more detailed workflow based on the information available.
Step 1: Synthesis of Geranyl Chloride
Step 2: Synthesis of this compound
The synthesis path described in the patent can be visualized as follows:
The available information is limited to a single patent. For a comprehensive comparison, I suggest you:
Glutathione (GSH) is a major intracellular antioxidant, a tripeptide (γ-L-glutamyl-L-cysteinylglycine) with a thiol (-SH) group that confers its redox activity [1] [2]. Its antioxidant function operates on several levels:
The following diagram illustrates the core antioxidant cycle of glutathione and its integration with cellular metabolism:
Diagram: Glutathione Antioxidant Cycle. This shows the core cycle where glutathione neutralizes oxidants and is regenerated, supported by NADPH from metabolic pathways.
To objectively compare antioxidants like thiogeraniol and glutathione, researchers rely on specific analytical techniques. The table below summarizes common methods used for glutathione, which can be applied to any antioxidant compound [1].
Table 1: Common Analytical Methods for Assessing Antioxidants like Glutathione
| Method | Principle | Key Experimental Protocol Notes |
|---|---|---|
| Spectrophotometry | Measures color change from reactions between antioxidants and specific dyes (e.g., DTNB). | Simple but can lack specificity. Often uses enzymatic recycling assays with GR and DTNB to amplify signal for low-concentration analytes [1]. |
| Chromatography (HPLC/UPLC) | Separates complex mixture components (e.g., GSH from GSSG) before detection. | High separation power. Protocol involves: 1. Sample Prep: Deproteinization (e.g., with metaphosphoric acid), stabilization of thiols. 2. Separation: Reverse-phase or hydrophilic interaction chromatography. 3. Detection: UV, fluorescence, or electrochemical detection [1] [3]. |
| Mass Spectrometry (MS) | Identifies and quantifies compounds based on mass-to-charge ratio. | High sensitivity and specificity. Often coupled with chromatography (LC-MS/MS). Protocol involves soft ionization (electrospray) and multiple reaction monitoring (MRM) for precise quantification of target metabolites [1] [4]. |
| Electchemical Sensors | Measures current or potential change when an antioxidant undergoes oxidation/reduction at an electrode. | Enables real-time monitoring. Protocol involves designing a sensor with a selective surface (e.g., carbon nanotubes, molecularly imprinted polymers) to improve selectivity for the target antioxidant [1]. |
Since data on this compound is unavailable, here is a practical framework for building your comparison:
"this compound antioxidant", "this compound DPPH", "this compound ORAC", or "this compound lipid peroxidation".Table 2: Template for Direct Antioxidant Comparison
| Parameter | Glutathione (GSH) | This compound |
|---|---|---|
| Chemical Structure | Tripeptide (Glu-Cys-Gly) | (To be filled from research) |
| Primary Mechanism | Direct scavenging, enzyme cofactor, redox buffer | (e.g., Direct scavenging) |
| IC₅₀ (DPPH Assay) | (Data from literature) | (Data from literature) |
| ORAC Value | (Data from literature) | (Data from literature) |
| Effect on Cellular GSH Levels | Increases (precursor) | (To be filled: Increases/Decreases/No effect) |
| Key Supported Enzymes | GPx, GR, GST | (To be filled) |
For any quantitative analytical procedure, you must demonstrate that the method is suitable for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key validation parameters [1] [2] [3]. The core parameters are summarized in the table below.
| Validation Parameter | Description | Typical Requirement for Quantification (Assay) |
|---|---|---|
| Accuracy | Closeness of results to the true value [1] | Recovery of 98–102% [1] |
| Precision | Closeness of repeated measurements under stipulated conditions. Includes repeatability and intermediate precision [1] [3] | RSD ≤ 1% for repeatability [1] |
| Specificity | Ability to measure the analyte unequivocally in the presence of other components [3] | No interference from impurities, degradants, or matrix [3] |
| Linearity | Ability to obtain results directly proportional to analyte concentration [1] | Minimum of 5 concentration levels [1] |
| Range | Interval between upper and lower levels of analyte demonstrated to have suitable precision, accuracy, and linearity [1] | Derived from linearity studies [1] |
| LOD/LOQ | Limit of Detection and Limit of Quantitation [3] | Based on signal-to-noise ratio or standard deviation of response and slope [3] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1] | Evaluated during method development [1] |
While a method for thiogeraniol is not established, you can adapt a validated HPLC approach for quantifying similar monoterpene thiols and other small thiol molecules [4] [5]. The following workflow outlines the key stages of sample preparation and analysis.
Sample Derivatization with Ellman's Reagent
HPLC Instrumentation and Conditions
Validation Experiments Based on ICH Q2(R1)
When preparing your comparison guide for researchers, these points will be critical to address:
This compound, also known as (E)-3,7-dimethyl-2,6-octadien-1-thiol or geranyl mercaptan, is a sulfur-containing monoterpene. Here are its key identifiers and a synthesis method from a patent.
Basic Chemical Information
| Property | Description |
|---|---|
| CAS Number | 39067-80-6 [1] |
| Molecular Formula | C10H18S [1] |
| Molecular Weight | 170.32 g/mol [1] |
| FEMA Number | 3472 [1] |
| Category | Flavor and fragrance agent [1] |
Synthesis Protocol from Geraniol
The following method is adapted from a Chinese patent (CN101538233B) titled "Preparation method of this compound" [2] [3].
1. Halogenation of Geraniol to Geranyl Chloride
2. Thiolation to this compound
The workflow below summarizes the synthesis process:
Diagram 1: Two-step synthesis workflow for this compound from Geraniol, based on the patent method [2] [3].
Geraniol, an acyclic isoprenoid monoterpene, exhibits a wide range of pharmacological properties. The table below summarizes its key activities and experimental findings.
Table 1: Documented Biological Activities of Geraniol
| Biological Activity | Experimental Findings / Model | Key Mechanisms & Observations | Citation |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria (Staphylococcus aureus MRSA, Enterococcus faecalis VRE), Gram-negative bacteria, Fungi (Candida albicans) [1] [2] | Disruption of microbial cell membranes; Gram-positive bacteria show higher susceptibility [2]. Creams with 0.5-12% geraniol showed no microbial growth, indicating preservative potential [1]. | |
| Anticancer | Nasopharyngeal carcinoma (C666-1 cells), Colon cancer (LoVo cells), Glioma (U87 cells) [3] [2] | Induces apoptosis (evidenced by ↑ Bax, caspase-3, -9; ↓ Bcl-2), inhibits PI3K/Akt/mTOR signaling pathway, reduces cell viability [3]. IC50 for LoVo cells: 32.1 μg/mL; U87 cells: 41.3 μg/mL [2]. | |
| Antioxidant | Hepatic Ischemia-Reperfusion Injury (Rat model) [4] | Increases activities of antioxidant enzymes (SOD, GPx, CAT), decreases markers of oxidative stress [4]. | |
| Anti-inflammatory & Hepatoprotective | Hepatic Ischemia-Reperfusion Injury (Rat model) [4] | Reduces levels of pro-inflammatory cytokines (TNF-α, IL-1β), decreases liver enzymes (ALT, AST), mitigates pathological liver changes [4]. | |
| Neuroprotective / Cardioprotective | Review of biological activities [5] [6] | Listed as one of the multiple, recognized pharmacological properties of geraniol. |
The anticancer activity of geraniol, particularly against nasopharyngeal carcinoma, involves a multi-target mechanism as illustrated below.
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
Table 2: Summary of Key Experimental Methods
| Assay / Method | Protocol Summary | Purpose / Measurement | Citation |
|---|---|---|---|
| Antimicrobial (Disc Diffusion) | Impregnated filter paper discs applied to agar plates seeded with bacteria/fungi; zone of inhibition measured. | Qualitative screening of antimicrobial activity. | [1] |
| Cell Viability (MTT Assay) | Cells treated with geraniol incubated with MTT tetrazolium salt; metabolically active cells convert MTT to purple formazan, quantified spectrophotometrically. | Measures cell proliferation and cytotoxicity (IC50 determination). | [3] |
| Apoptosis (Flow Cytometry) | Cells stained with fluorescent dyes (e.g., Annexin V, PI) and analyzed by flow cytometer. | Quantifies percentage of cells in early/late apoptosis and necrosis. | [3] |
| Western Blot / RT-PCR | Protein or mRNA extracted from treated cells; specific targets detected using antibodies (Western) or fluorescent probes (RT-PCR). | Evaluates protein/gene expression of markers (e.g., Bax, Bcl-2, caspases, PI3K pathway components). | [3] [4] |
| Oxidative Stress Markers | Liver tissue homogenized and supernatant analyzed with commercial kits for TBARS, GSH, and antioxidant enzymes (SOD, GPx, CAT). | Assesses lipid peroxidation (TBARS) and antioxidant capacity. | [4] |
| Hepatic I/R Injury Model | Rats subjected to clamping of hepatic artery, portal vein, and bile duct for 1h, followed by reperfusion (1h or 6h). Geraniol administered i.p. pre-reperfusion. | In vivo model for studying hepatoprotective effects. Serum ALT/AST levels indicate liver damage. | [4] |
While direct comparisons are scarce, scientific literature provides a rationale for investigating this compound and similar derivatives.
Given the lack of direct comparative data, I suggest the following paths forward for your comparison guide:
Monoterpene thiols are sulfur-containing compounds derived from monoterpenes. They are valued in asymmetric synthesis for their natural enantiomeric purity, diverse skeletal structures (acyclic, monocyclic, and bicyclic), and the versatile reactivity of the thiol group. They function as chiral auxiliaries, ligands for metal complexes, and organocatalysts [1] [2].
The table below compares the key classes of monoterpene thiols based on recent research:
| Thiol Class | Key Chiral Frameworks | Primary Synthetic Role | Key Advantages | Notable Applications & Performance |
|---|---|---|---|---|
| Pinane-type | Myrtenal, α-Pinene | Chiral Auxiliary, Ligand precursor | Rigid bicyclic system; high diastereoselectivity reported [1] [3]. | Myrtenal-derived oxathiane: >99% de in nucleophilic additions [3]. |
| Menthane-type | Limonene, Terpinenes | Chiral derivatizing agent, Monomer | Readily available; well-understood stereochemistry [1]. | — |
| Bornane/Camphane-type | Camphor, Camphene | Chiral Auxiliary, Ligand | Inherent rigidity and well-defined chiral pockets [1]. | Camphane thiol synthesis: 82% yield via Markovnikov addition to camphene [1] [2]. |
| 3-Carene-type | 3-Carene | Chiral building block | Potential for unique substitution patterns [1]. | Allylic thiols from ene reaction: stereo- and regioselective [1]. |
Here are detailed methodologies for key reactions involving monoterpene thiols, as cited in recent literature.
This protocol describes a stereoselective synthesis of trans-pinane-2-thiol [1] [2].
This one-pot procedure yields a versatile hydroxythiol building block with high stereoselectivity [1] [3].
This method provides efficient access to camphane thiol from camphene [1] [2].
The following diagram illustrates the logical relationships and pathways for synthesizing different monoterpene thiols, as discussed in the protocols above.
This guide synthesizes information from the current scientific literature to provide a clear, data-driven comparison of monoterpene thiols. The methodologies outlined can serve as a robust reference for designing synthetic routes in drug development and complex molecule synthesis.
The table below summarizes the available quantitative data on the odor thresholds of thiogeraniol and several oxygenated derivatives of geraniol and nerol.
| Compound Name | Odor Threshold in Air | Odor Description |
|---|---|---|
| This compound [1] | 3.053e-5 µmol/L | Soapy, fatty, mushroom-like [1]; Green, sulfurous, fruity berry, catty [2] |
| Geraniol [3] | 14 ng/L | Citrus-like, floral |
| Nerol [3] | 60 ng/L | Citrus-like, floral |
| 8-Oxoneryl acetate [3] | 8.8 ng/L | Musty, fatty |
| 8-Oxonerol [3] | 493 ng/L | Musty, fatty |
Key Insights from the Data:
For researchers looking to generate their own comparative data, the following is a summary of a modern behavioral protocol used to quantify odor detection thresholds in mice. This method provides a precise, psychophysical measurement.
Key Components of the Protocol [4] [5]:
The available data has some limitations for a comprehensive guide:
To build a more complete comparison guide, you may need to consult specialized databases for flavor and fragrance materials or directly access primary literature from journals like Journal of Agricultural and Food Chemistry and Perfumer & Flavorist.